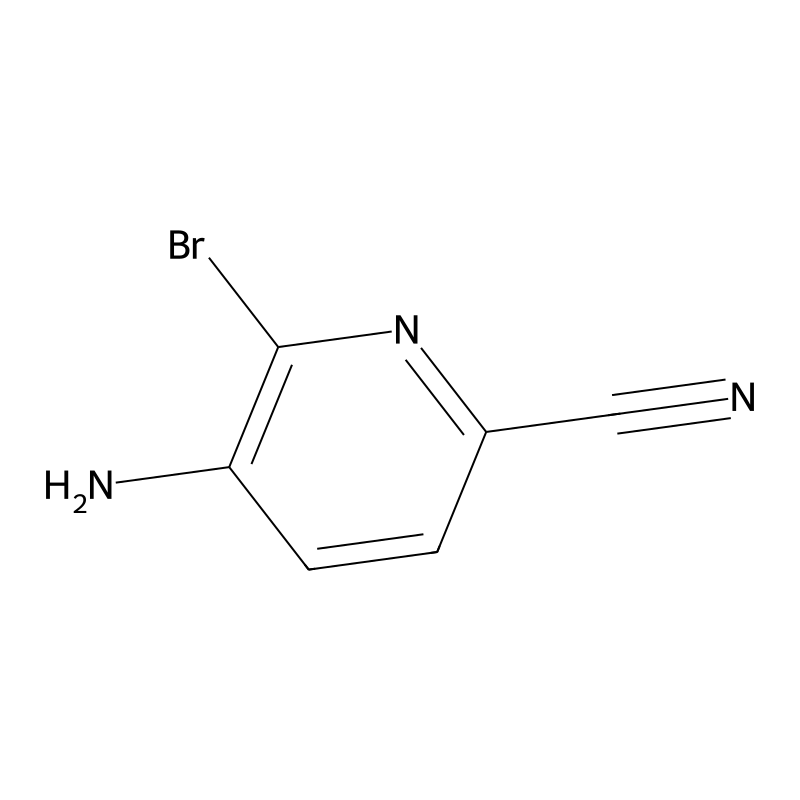

5-Amino-6-bromopyridine-2-carbonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor for the synthesis of other pyridone derivatives

The presence of the amino and cyano groups suggests potential for further functionalization, making 5-Amino-6-bromopyridine-2-carbonitrile a valuable intermediate for the synthesis of more complex pyridone-based molecules with diverse functionalities []. Pyridones are a class of heterocyclic compounds with various applications in medicinal chemistry and materials science [].

5-Amino-6-bromopyridine-2-carbonitrile is an organic compound with the molecular formula C₆H₄BrN₃. It features a pyridine ring substituted with an amino group at the 5-position and a bromine atom at the 6-position, alongside a cyano group at the 2-position. This unique structure contributes to its potential reactivity and applications in various fields, particularly in medicinal chemistry and organic synthesis. The compound is recognized for its versatility due to the presence of multiple functional groups, which can engage in a variety of

- Nucleophilic Substitution Reactions: The bromine atom can be replaced by various nucleophiles, making it a useful intermediate in organic synthesis.

- Coupling Reactions: The amino group can participate in coupling reactions, forming new carbon-nitrogen bonds that are essential for constructing complex molecules.

- Cyclization Reactions: The compound can undergo cyclization to form heterocyclic compounds, which are often of interest in pharmaceutical development .

Several methods have been reported for synthesizing 5-amino-6-bromopyridine-2-carbonitrile:

- Bromination and Cyanation: Starting from 5-amino-2-pyridinecarbonitrile, bromination can be performed using bromine or brominating agents followed by cyanation to introduce the cyano group.

- Multi-step Synthesis: A more complex route involves the use of various reagents to sequentially introduce the bromine and cyano groups while maintaining the integrity of the pyridine ring .

These methods highlight the compound's synthetic accessibility, which is crucial for its application in research and industry.

5-Amino-6-bromopyridine-2-carbonitrile has several significant applications:

- Pharmaceutical Development: Its structural features make it a valuable building block for synthesizing pharmaceuticals, particularly those targeting neurological disorders or infections.

- Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including agrochemicals and fine chemicals.

- Research Tool: The compound can be used in biological studies to explore mechanisms of action or as a reference compound in drug discovery processes .

Several compounds share structural similarities with 5-amino-6-bromopyridine-2-carbonitrile, each possessing unique characteristics:

| Compound Name | Structure Features | Notable Properties |

|---|---|---|

| 5-Amino-2-pyridinecarbonitrile | Amino group at position 5 | Potentially less reactive than 5-amino-6-bromopyridine-2-carbonitrile |

| 6-Bromo-2-pyridinecarbonitrile | Bromine at position 6 | Similar reactivity but lacks amino functionality |

| 4-Amino-3-bromopyridine | Amino group at position 4 | Different substitution pattern affects biological activity |

| 5-Bromo-2-pyridinecarbonitrile | Bromine at position 5 | Useful for different synthetic pathways |

The uniqueness of 5-amino-6-bromopyridine-2-carbonitrile lies in its combination of an amino group and a cyano group on a brominated pyridine ring, which may confer distinct reactivity profiles compared to similar compounds. This structural diversity is essential for exploring new chemical properties and biological activities .

5-Amino-6-bromopyridine-2-carbonitrile exhibits distinctive electrophilic substitution behavior that differs significantly from simple aromatic systems due to the presence of multiple electron-withdrawing and electron-donating substituents on the pyridine ring. The compound's reactivity toward electrophiles is fundamentally governed by the electronic nature of the pyridine nitrogen and the directing effects of the existing substituents [1] [2] [3].

The pyridine ring in 5-amino-6-bromopyridine-2-carbonitrile is inherently electron-deficient compared to benzene, with reactivity toward electrophilic substitution being considerably reduced. This deactivation stems from the electronegative nitrogen atom that withdraws electron density from the aromatic system [4] [2]. The presence of the cyano group at the 2-position further enhances this electron-withdrawing effect, making the ring even more resistant to electrophilic attack [5] [6].

Regioselectivity Patterns

Electrophilic substitution in 5-amino-6-bromopyridine-2-carbonitrile preferentially occurs at the 3-position (meta to the pyridine nitrogen). This regioselectivity is consistent with the general behavior of pyridine derivatives, where positions 3 and 5 are favored due to the greater stability of the reaction intermediate [1] [2] [7]. The Wheland-type intermediate formed during electrophilic attack at the 3-position avoids placing positive charge directly on the electronegative nitrogen atom [1] [4].

The amino group at the 5-position acts as an electron-donating substituent through resonance, partially counteracting the electron-withdrawing effects of the pyridine nitrogen and cyano group [8] [6]. This creates a complex electronic environment where the 3-position becomes the most favorable site for electrophilic attack. The bromine atom at the 6-position, being electronegative, further directs electrophilic substitution away from adjacent positions [9] [5].

Mechanistic Pathways

The mechanism of electrophilic substitution follows the classic addition-elimination pathway, proceeding through a positively charged intermediate. The rate-determining step involves the formation of a sigma complex where the electrophile attacks the aromatic ring [7] [10]. For 5-amino-6-bromopyridine-2-carbonitrile, this process is significantly slower than for electron-rich aromatics due to the reduced nucleophilicity of the ring system [2] [4].

Experimental evidence suggests that harsh reaction conditions are typically required for electrophilic substitution reactions. For instance, nitration requires concentrated nitric acid and sulfuric acid at elevated temperatures, while halogenation may necessitate Lewis acid catalysis [2] [7]. The amino group can participate in protonation under strongly acidic conditions, which further deactivates the ring toward electrophilic attack [4] [8].

Substituent Effects and Electronic Interactions

The electronic effects of substituents in 5-amino-6-bromopyridine-2-carbonitrile create a unique reactivity profile. The cyano group exerts a strong electron-withdrawing inductive effect, while the amino group provides electron density through resonance donation [5] [6]. This push-pull electronic system results in polarization of the aromatic ring, with the 3-position being the most nucleophilic site available for electrophilic attack [1] [9].

Studies have shown that the presence of multiple substituents can lead to unexpected reactivity patterns. The amino group can serve as a directing group in certain reactions, particularly when protected as an amide or similar derivative [11] [8]. Computational studies indicate that the highest occupied molecular orbital (HOMO) density is concentrated at the 3-position, supporting the observed regioselectivity [6].

Nucleophilic Displacement of Bromine

The bromine atom at the 6-position of 5-amino-6-bromopyridine-2-carbonitrile represents a highly reactive site for nucleophilic displacement reactions. This reactivity is significantly enhanced by the electron-withdrawing nature of the pyridine ring system and the presence of the cyano group, which together activate the carbon-bromine bond toward nucleophilic attack [1] [13].

Activation and Reactivity Enhancement

The pyridine nitrogen and cyano group work synergistically to enhance the electrophilicity of the carbon bearing the bromine substituent. The electron-deficient nature of the pyridine ring makes it particularly susceptible to nucleophilic aromatic substitution, with the bromine serving as an excellent leaving group [1] [14]. The 6-position is electronically activated due to its ortho relationship to the pyridine nitrogen, where the nitrogen can stabilize negative charge development in the reaction intermediate [15] [13].

Research has demonstrated that nucleophilic displacement reactions at the 6-position proceed readily under mild conditions compared to similar reactions on electron-neutral aromatic systems . The presence of the amino group at the 5-position provides additional activation through its electron-donating properties, which paradoxically enhances nucleophilic substitution by increasing the nucleophilicity of the attacking species through hydrogen bonding interactions [9] [17].

Mechanistic Pathways and Intermediates

The nucleophilic displacement of bromine follows the addition-elimination mechanism characteristic of nucleophilic aromatic substitution. The reaction proceeds through a Meisenheimer-type intermediate where the nucleophile adds to the aromatic ring before elimination of the bromide ion [13] [1]. This mechanism is supported by kinetic studies showing second-order behavior with respect to both the nucleophile and the aromatic substrate [18] [13].

The stability of the anionic intermediate is crucial for the success of these reactions. In 5-amino-6-bromopyridine-2-carbonitrile, the intermediate is stabilized by delocalization of negative charge onto the pyridine nitrogen and the cyano group [15] [1]. The amino group can also participate in stabilization through intramolecular hydrogen bonding or by acting as an electron-withdrawing group when protonated under acidic conditions [8] [19].

Nucleophile Scope and Selectivity

A wide range of nucleophiles can displace the bromine atom, including amines, alkoxides, thiolates, and carbon nucleophiles such as organometallic reagents [18] . Primary and secondary amines react particularly well, forming substituted aminopyridines in good yields [17] [19]. The reaction with methoxide ion has been shown to proceed with high regioselectivity, giving greater than 97% substitution at the 6-position when conducted in dimethylformamide [9].

Thiolate nucleophiles exhibit exceptional reactivity, with 4-methylbenzenethiolate anion providing quantitative yields of the thioether product [9]. This high reactivity is attributed to the good nucleophilicity of sulfur and the stability of the resulting carbon-sulfur bond. Organometallic nucleophiles, including Grignard reagents and organolithium compounds, can also effect displacement, though these reactions may require more careful control of reaction conditions [3] [20].

Reaction Conditions and Optimization

The reaction conditions for nucleophilic displacement vary depending on the nucleophile employed. Amine nucleophiles typically react in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide at moderate temperatures [9]. The use of base is often beneficial to neutralize hydrogen halide formed during the reaction and to maintain the nucleophile in its active form [18] [17].

For less nucleophilic species, higher temperatures or the use of activating additives may be required. Copper catalysis has been employed successfully for the displacement of bromine by various nucleophiles, providing enhanced reactivity and selectivity [21] [20]. The choice of solvent is critical, with polar aprotic solvents generally favoring the nucleophilic substitution pathway [9].

Synthetic Applications and Transformations

The nucleophilic displacement of bromine in 5-amino-6-bromopyridine-2-carbonitrile provides access to a diverse array of substituted pyridine derivatives. This transformation is particularly valuable in medicinal chemistry, where the introduction of various functional groups can modulate biological activity [17]. The displaced bromine can be replaced with amino groups to create diaminopyridines, with alkoxy groups to form ethers, or with carbon substituents to generate complex substituted pyridines [9].

Sequential nucleophilic displacement reactions can be employed to build more complex structures. For example, initial displacement with a thiolate followed by oxidation of the sulfur atom and subsequent displacement with an amine provides a synthetic route to elaborate pyridine derivatives [9]. Cross-coupling reactions represent another important application, where the bromine atom can be replaced with aryl or vinyl groups using palladium-catalyzed methodologies [23] [21].

Cyano Group Transformation Chemistry

The cyano group at the 2-position of 5-amino-6-bromopyridine-2-carbonitrile represents a versatile functional handle for chemical transformations. The electron-withdrawing nature of the nitrile group not only influences the reactivity of the pyridine ring but also provides numerous opportunities for direct functional group manipulation [24] [25] [26].

Hydrolysis and Alcoholysis Reactions

The cyano group readily undergoes hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid or carboxamide intermediates [25] [26]. Under acidic conditions, the nitrile is protonated to form an iminium ion, which is then attacked by water to give a carboxamide after tautomerization. Continued hydrolysis under more forcing conditions leads to the carboxylic acid [25].

Metal-promoted hydrolysis has been particularly well-studied for pyridine carbonitriles. Copper(II) and cobalt(II) ions effectively catalyze the hydrolysis of pyridine-2-carbonitrile to pyridine-2-carboxamide and subsequently to pyridine-2-carboxylic acid [25]. The metal coordination to the pyridine nitrogen activates the nitrile group toward nucleophilic attack by water molecules. This process involves the formation of a tetrahedral intermediate that can be detected spectroscopically under certain conditions [25].

Alcoholysis reactions proceed through similar mechanisms, with alcohols acting as nucleophiles to form imidates, which can be further converted to esters or amides depending on the reaction conditions [25]. The use of Lewis acids such as aluminum chloride can facilitate these transformations by activating the cyano group toward nucleophilic attack [26].

Reduction Transformations

The cyano group can be reduced to primary amines using various reducing agents. Lithium aluminum hydride provides complete reduction to the aminomethyl derivative, while milder reducing agents such as sodium borohydride in the presence of cobalt chloride can give selective reduction . The reduction mechanism involves initial complexation of the metal hydride with the nitrile, followed by hydride transfer to generate an imine intermediate that is further reduced to the primary amine .

Catalytic hydrogenation represents another valuable approach for cyano group reduction. Palladium on carbon or Raney nickel can catalyze the reduction of the nitrile to the primary amine under hydrogen pressure. The reaction conditions must be carefully controlled to avoid over-reduction or reduction of other functional groups present in the molecule .

Cycloaddition and Cyclization Reactions

The cyano group can participate in various cycloaddition reactions to form heterocyclic systems. Copper-promoted cycloaddition reactions between pyridine-2-carbonitrile and ketones have been extensively studied, leading to the formation of complex polycyclic structures [26]. These reactions involve initial coordination of the copper catalyst to both the pyridine nitrogen and the cyano group, followed by nucleophilic attack by the ketone to form new carbon-carbon bonds [26].

The cyano group can also undergo cyclization reactions with other functional groups present in the molecule. For example, reaction with hydrazine derivatives can lead to the formation of pyrazole-fused pyridine systems [27] [28]. The mechanism involves nucleophilic attack by the hydrazine on the cyano group, followed by cyclization and elimination to form the heterocyclic ring [27] [28].

Transformation to Other Functional Groups

The cyano group serves as a precursor to various other functional groups through specific chemical transformations. Treatment with hydrogen sulfide or phosphorus pentasulfide can convert the nitrile to the corresponding thioamide [27] [29]. This transformation is particularly useful in the synthesis of sulfur-containing heterocycles [29].

The Grignard reaction represents another important transformation where the cyano group can be converted to ketones. Treatment with Grignard reagents followed by hydrolysis yields the corresponding ketone, providing a route to acyl-substituted pyridines . The reaction mechanism involves nucleophilic attack by the Grignard reagent on the cyano carbon, forming a ketone imine magnesium salt that is hydrolyzed to the ketone .

Electronic Effects and Reactivity Modulation

The cyano group significantly influences the electronic properties of the pyridine ring system. Computational studies have shown that the presence of the cyano group lowers the HOMO energy of the molecule, making it less nucleophilic and more resistant to electrophilic attack [5] [6]. Conversely, the electron-withdrawing effect activates the ring toward nucleophilic substitution, particularly at positions ortho and para to the cyano group [24] [1].

The cyano group also affects the basicity of the pyridine nitrogen, significantly reducing its protonation ability compared to unsubstituted pyridine [5]. This electronic effect has important implications for the reactivity of the compound in various chemical transformations and its potential biological activity [5].

Heterocyclic Ring Functionalization Pathways

The heterocyclic ring system of 5-amino-6-bromopyridine-2-carbonitrile provides multiple sites for functionalization through various synthetic methodologies. The presence of multiple functional groups creates opportunities for regioselective transformations that can be exploited to access complex heterocyclic architectures [30] [31] [32].

Metal-Catalyzed Carbon-Hydrogen Activation

Transition metal-catalyzed carbon-hydrogen activation represents a powerful approach for direct functionalization of the pyridine ring. Palladium-catalyzed reactions have been particularly successful for the functionalization of pyridine derivatives, with various positions on the ring being accessible depending on the reaction conditions and directing groups employed [33] [34] [32].

The amino group at the 5-position can serve as a directing group for metal-catalyzed carbon-hydrogen activation reactions. When protected as an amide or similar derivative, the amino group can coordinate to palladium or rhodium catalysts, facilitating regioselective functionalization at the 3-position or 4-position of the pyridine ring [11] [8]. This approach has been used to introduce various functional groups, including aryl, alkyl, and heteroaryl substituents [33] [32].

Rhodium-catalyzed carbon-hydrogen activation has shown particular promise for the functionalization of pyridine derivatives. The use of rhodium catalysts with appropriate ligands can achieve regioselective arylation and alkylation reactions at specific positions on the pyridine ring [32]. The mechanism typically involves coordination of the catalyst to a directing group, followed by cyclometalation and subsequent functionalization [33] [32].

Ring-Opening and Ring-Closing Strategies

Recent advances in heterocyclic chemistry have demonstrated the feasibility of ring-opening and ring-closing strategies for the transformation of pyridine derivatives. These approaches involve the temporary disruption of the aromatic system followed by reconstruction with different substitution patterns [35] [36] [37].

The nitrogen atom in the pyridine ring can be alkylated to form pyridinium salts, which are more susceptible to nucleophilic attack and ring-opening reactions [35] [38]. Treatment of pyridinium salts with appropriate nucleophiles can lead to ring-opening, followed by cyclization to form different heterocyclic systems [35] [36]. This strategy has been used to convert pyridines to pyrrolidines, piperidines, and other nitrogen-containing heterocycles [35] [37].

Photochemical ring-opening reactions represent another innovative approach for pyridine functionalization. Photoinduced ring-opening of pyridinium salts followed by cyclization can provide access to unusual heterocyclic structures that are difficult to obtain through conventional synthetic methods [37]. The mechanism involves photochemical activation of the pyridinium salt, leading to ring-opening and subsequent rearrangement [37].

Annulation Reactions and Fused Ring Formation

The pyridine ring can serve as a building block for the construction of fused heterocyclic systems through annulation reactions. These reactions involve the formation of additional rings that share common atoms with the original pyridine ring [30] [32]. The presence of functional groups on the pyridine ring can facilitate these annulation processes by providing reactive sites for ring formation [30] [39].

Oxidative annulation reactions have been particularly successful for the synthesis of quinoline and isoquinoline derivatives from pyridine precursors. Rhodium-catalyzed oxidative annulation with alkynes can provide access to quinoline derivatives through a mechanism involving dual carbon-hydrogen activation [32]. The reaction proceeds through initial coordination of the catalyst to the pyridine nitrogen, followed by carbon-hydrogen activation and alkyne insertion [32].

Cyclization reactions involving the cyano group can lead to the formation of pyrimidine-fused systems. Treatment of pyridine carbonitriles with appropriate nucleophiles can result in cyclization to form pyrido[2,3-d]pyrimidine derivatives [39] [28]. The mechanism involves nucleophilic attack on the cyano group followed by cyclization with other functional groups on the pyridine ring [39] [28].

Cross-Coupling Methodologies

The bromine atom at the 6-position provides an excellent handle for cross-coupling reactions that can introduce various substituents onto the pyridine ring. Palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Stille, and Heck reactions, have been successfully employed for the functionalization of bromopyridine derivatives [23] [21].

Suzuki-Miyaura coupling with organoborane reagents represents one of the most widely used methods for introducing aryl and heteroaryl groups onto pyridine rings. The reaction proceeds through oxidative addition of the palladium catalyst to the carbon-bromine bond, followed by transmetalation with the organoborane and reductive elimination to form the new carbon-carbon bond [23] . The reaction conditions are generally mild and tolerant of various functional groups [23] [40].

Buchwald-Hartwig amination reactions provide access to amino-substituted pyridines through coupling of the bromopyridine with primary or secondary amines. The reaction is catalyzed by palladium complexes with appropriate ligands and proceeds through a mechanism involving oxidative addition, coordination of the amine, and reductive elimination [17] [20]. This methodology has been particularly useful for the synthesis of biologically active compounds containing aminopyridine moieties [17] [20].

Computational Studies and Mechanistic Insights

Computational studies have provided valuable insights into the mechanisms of heterocyclic ring functionalization reactions. Density functional theory calculations have been used to elucidate the electronic structure of 5-amino-6-bromopyridine-2-carbonitrile and to predict its reactivity toward various transformations [5] [6]. These studies have revealed that the HOMO-LUMO gap is significantly affected by the presence of the cyano and amino groups, influencing the compound's reactivity [5] [6].

The electronic effects of substituents have been quantified through computational analysis, showing that the cyano group significantly reduces the electron density on the pyridine ring while the amino group provides localized electron density [5] [6]. This electronic distribution pattern explains the observed regioselectivity in various functionalization reactions [5] [6].

Mechanistic studies of metal-catalyzed reactions have revealed the importance of coordination effects in determining reaction outcomes. The pyridine nitrogen can coordinate to metal catalysts, influencing the regioselectivity of functionalization reactions [33] [32]. Computational studies have helped to identify the most favorable coordination modes and reaction pathways for various metal-catalyzed transformations [33] [32].

| Table 1: Reactivity Profile of 5-Amino-6-bromopyridine-2-carbonitrile | |||

|---|---|---|---|

| Reaction Type | Preferred Position | Typical Conditions | Mechanism |

| Electrophilic Substitution | C-3 | Harsh acidic conditions | Addition-elimination |

| Nucleophilic Displacement | C-6 (Br site) | Mild basic conditions | Addition-elimination |

| Cyano Group Hydrolysis | C-2 | Acidic or basic conditions | Nucleophilic addition |

| Metal-Catalyzed C-H Activation | C-3, C-4 | Pd or Rh catalysts | Oxidative addition/reductive elimination |

| Cross-Coupling | C-6 (Br site) | Pd catalysts, mild conditions | Oxidative addition/transmetalation |

| Table 2: Electronic Effects of Substituents | |||

|---|---|---|---|

| Substituent | Position | Electronic Effect | Impact on Reactivity |

| Amino (-NH₂) | C-5 | Electron-donating | Activates toward electrophiles |

| Bromo (-Br) | C-6 | Electron-withdrawing | Activates toward nucleophiles |

| Cyano (-CN) | C-2 | Electron-withdrawing | Deactivates toward electrophiles |

| Pyridine N | Ring | Electron-withdrawing | Deactivates toward electrophiles |

| Table 3: Mechanistic Pathways and Intermediates | |||

|---|---|---|---|

| Pathway | Key Intermediate | Stabilization | Rate-Determining Step |

| Electrophilic Substitution | Wheland intermediate | Resonance | Electrophile addition |

| Nucleophilic Substitution | Meisenheimer complex | Charge delocalization | Nucleophile addition |

| Cyano Hydrolysis | Tetrahedral intermediate | Metal coordination | Nucleophilic attack |

| Cross-Coupling | Pd-aryl complex | Metal coordination | Reductive elimination |

XLogP3

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral]

Pictograms

Acute Toxic